![molecular formula C10H13ClO B13559183 2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one,Mixtureofdiastereomers](/img/structure/B13559183.png)
2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one,Mixtureofdiastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one, mixture of diastereomers, is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. The presence of multiple stereoisomers adds to its complexity and versatility.
Métodos De Preparación
The synthesis of 2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one involves several steps, often starting from commercially available monoterpenes like carvone . The synthetic route typically includes:
Intramolecular Diels-Alder Reaction: This step involves the reaction of a 5-vinyl-1,3-cyclohexadiene with a suitable dienophile to form the tricyclic core.
Cyclopropane Ring Opening: The tricyclic intermediate undergoes regioselective cleavage to yield the desired product.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to control the stereochemistry.
Análisis De Reacciones Químicas
2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: The tricyclic structure allows for further cycloaddition reactions, expanding its chemical versatility.
Common reagents include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules . This interaction can modulate biological pathways and exert various effects, depending on the target and context.
Comparación Con Compuestos Similares
Similar compounds include other tricyclic systems like tricyclo[3.2.1.0(2,4)]octane and its derivatives .
Similar Compounds
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.
Propiedades
Fórmula molecular |
C10H13ClO |
|---|---|
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
2-chloro-1-(6-tricyclo[3.2.1.02,4]octanyl)ethanone |
InChI |
InChI=1S/C10H13ClO/c11-4-10(12)9-2-5-1-7(9)8-3-6(5)8/h5-9H,1-4H2 |
Clave InChI |
UWSYFQWKAXCPOQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(C1C3C2C3)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



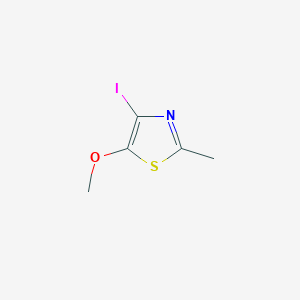
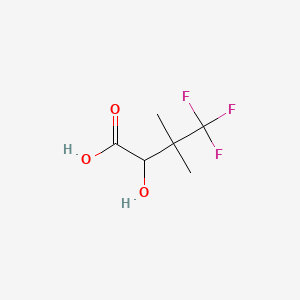
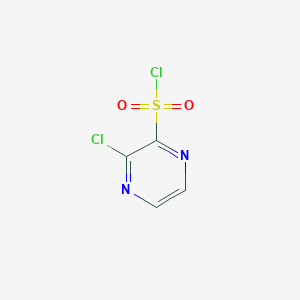

![2-{[(Tert-butoxy)carbonyl]amino}-2-[1-(difluoromethyl)cyclopropyl]aceticacid](/img/structure/B13559135.png)
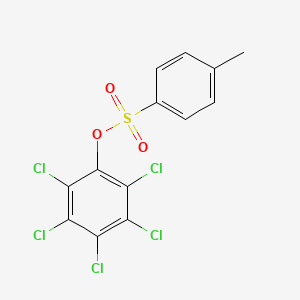

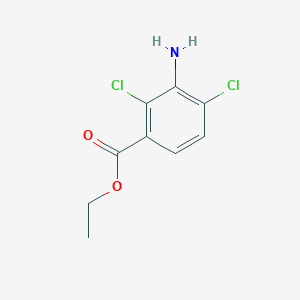

![rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane](/img/structure/B13559177.png)



